Enfuvirtide - 159519-65-0

Enfuvirtide

Catalog Number: EVT-242559
CAS Number: 159519-65-0
Molecular Formula: C204H301N51O64
Molecular Weight: 4492 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enfuvirtide is a synthetic peptide classified as a fusion inhibitor, representing the first drug in a new class of antiretrovirals. [] It plays a crucial role in scientific research, particularly in the field of HIV/AIDS research, where it serves as a valuable tool for studying viral entry mechanisms and developing novel therapeutic strategies. [, ]

Future Directions
  • Improving the delivery and formulation: Enfuvirtide's peptide nature necessitates subcutaneous injection, leading to injection site reactions and adherence challenges. [, , ] Developing novel formulations or delivery systems that overcome these limitations and improve patient convenience is an important research focus.
  • Developing next-generation fusion inhibitors: While enfuvirtide demonstrates efficacy, resistance development remains a concern. [, ] Research efforts are focused on designing new fusion inhibitors with improved resistance profiles and potentially broader activity against different HIV-1 subtypes or other viruses.
  • Exploring combination therapies: Enfuvirtide is typically used in combination with other antiretroviral agents. [, , ] Further research is needed to optimize combination therapies involving enfuvirtide and other antiretroviral drugs, including new entry inhibitors, to achieve sustained viral suppression and limit the emergence of resistance.

T-649

Compound Description: T-649 is a peptide fusion inhibitor, like Enfuvirtide, that targets the HIV-1 gp41 protein to prevent viral entry into host cells [].

Enfuvirtide Metabolite

Compound Description: This compound is a metabolic byproduct of Enfuvirtide produced within the body. Its specific structure is not extensively discussed in the provided papers, but it's detectable in plasma alongside the parent drug [, ].

Relevance: Understanding the metabolite's pharmacokinetic profile is crucial for assessing Enfuvirtide's overall efficacy and safety. Research indicates the metabolite's pharmacokinetics are impacted similarly to Enfuvirtide by factors like rifampicin co-administration, implying shared metabolic pathways [].

Saquinavir

Compound Description: Saquinavir is a protease inhibitor used in combination antiretroviral therapy for HIV. It's often boosted with low-dose ritonavir to enhance its pharmacokinetic profile [].

Relevance: The research demonstrates that co-administration of ritonavir-boosted saquinavir does not significantly alter the pharmacokinetics of Enfuvirtide, indicating the possibility of their safe and effective co-use in HIV treatment regimens [].

Ritonavir

Compound Description: Ritonavir is an HIV protease inhibitor frequently used at low doses to boost the concentrations of other protease inhibitors, including saquinavir, by inhibiting their metabolism [].

Relevance: Studies revealed that while ritonavir alone might slightly increase Enfuvirtide exposure, this increase is not considered clinically significant []. Therefore, dosage adjustments for Enfuvirtide are not warranted when co-administered with ritonavir or ritonavir-boosted protease inhibitors [].

Raltegravir

Compound Description: Raltegravir, unlike Enfuvirtide, is an integrase inhibitor, representing a different class of antiretrovirals. It acts by inhibiting HIV integrase, preventing viral DNA integration into the host cell genome [].

Relevance: Clinical trials demonstrated that switching from Enfuvirtide to raltegravir in patients with suppressed viral loads was a safe and effective strategy [, ]. This is particularly relevant considering the inconvenience of subcutaneous Enfuvirtide injections and the potential for injection-site reactions [, ].

Overview

Enfuvirtide is a synthetic peptide that serves as an antiretroviral medication primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. It is classified as a fusion inhibitor, which means it prevents the virus from entering human cells by interfering with the fusion of the viral and cellular membranes. Enfuvirtide is notable for being the first drug in its class, approved by the U.S. Food and Drug Administration in 2003 under the brand name Fuzeon.

Source and Classification

Enfuvirtide is derived from a peptide sequence that mimics the C-terminal heptad repeat (HR2) of the HIV-1 envelope glycoprotein. Its classification as a fusion inhibitor places it alongside other antiretroviral agents that target different stages of the viral life cycle. The compound's mechanism of action involves binding to the HR1 region of the viral envelope protein, thereby preventing conformational changes necessary for membrane fusion and viral entry into host cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of enfuvirtide employs a hybrid approach that combines solid-phase peptide synthesis (SPPS) with solution-phase techniques. This method enhances yield and purity compared to traditional synthesis methods. Key steps include:

  1. Solid-Phase Synthesis: Two peptide fragments are synthesized on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The N-terminal Fmoc group is deprotected using piperidine, followed by coupling with activated amino acids using coupling agents like DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
  2. Fragment Coupling: After synthesizing the fragments, they are cleaved from the resin and purified. The fragments are then coupled in solution to form the complete enfuvirtide molecule.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC), achieving purity levels exceeding 98% .
Molecular Structure Analysis

Structure and Data

Enfuvirtide has a molecular formula of C_37H_48N_6O_9S and a molecular weight of approximately 659.9 g/mol. Its structure consists of 36 amino acids, featuring a unique sequence that allows it to effectively inhibit HIV fusion:

  • Peptide Sequence: YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWFM
  • Structural Characteristics: The peptide exhibits a helical conformation essential for its function as a fusion inhibitor.

The structural integrity of enfuvirtide is critical for its biological activity, as modifications can significantly impact its effectiveness against HIV .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in enfuvirtide synthesis include:

  • Amino Acid Coupling: This reaction involves forming peptide bonds between amino acids under controlled conditions to ensure high yield.
  • Cleavage from Resin: The peptide fragments are cleaved from the solid support using trifluoroacetic acid, which releases the peptides while preserving their integrity.
  • Hydrolysis: Enfuvirtide can undergo hydrolysis under acidic conditions (e.g., with cyanogen bromide), which is used during purification to remove unwanted side products .
Mechanism of Action

Process and Data

Enfuvirtide exerts its antiviral effects by binding to the HR1 region of the HIV envelope glycoprotein, which is crucial for viral entry into host cells. The binding prevents conformational changes necessary for membrane fusion, thereby blocking viral entry:

  1. Binding: Enfuvirtide binds to HR1, stabilizing its structure.
  2. Prevention of Fusion: By inhibiting the conformational changes required for fusion, enfuvirtide effectively stops HIV from entering CD4+ T cells.

This mechanism highlights enfuvirtide's role as a critical component in combination antiretroviral therapy for patients with resistant strains of HIV .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Enfuvirtide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents.
  • Stability: The stability of enfuvirtide can be affected by temperature and pH; it is generally stable under refrigerated conditions but should be protected from light.

The compound's physical properties are essential for formulation into injectable forms used in clinical settings .

Applications

Scientific Uses

Enfuvirtide has several important applications in clinical and research settings:

  1. HIV Treatment: As an approved medication, enfuvirtide is used for treating HIV-infected individuals, particularly those who have developed resistance to other therapies.
  2. Research Tool: In laboratory settings, enfuvirtide serves as a valuable tool for studying HIV entry mechanisms and testing new antiviral compounds.
  3. Biosynthesis Studies: Recent advancements have explored biosynthetic methods for producing enfuvirtide using engineered bacterial systems, demonstrating potential for more efficient production methods .

Properties

CAS Number

159519-65-0

Product Name

Enfuvirtide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Solubility

Negligible solubility in pure water. In buffer pH 7.5, 85-142 mg/100 mL.

Synonyms

DP 178
DP-178
DP178
enfuvirtide
Fuzeon
pentafuside
peptide T20
T20 peptide
T20, Peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.